2-Propyn-1-ol, 3-(dimethylphenylsilyl)-
Overview
Description
2-Propyn-1-ol, 3-(dimethylphenylsilyl)-: is an organic compound characterized by the presence of a propargyl alcohol group and a dimethylphenylsilyl group. This compound is notable for its unique structural features, which include an alkyne functional group and a silyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- typically involves the reaction of propargyl alcohol with a dimethylphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Propargyl alcohol+Dimethylphenylsilyl chloride→2-Propyn-1-ol, 3-(dimethylphenylsilyl)-+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alkyne group in 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes, depending on the reducing agents and conditions used.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted silyl compounds.
Scientific Research Applications
Chemistry: 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs and bioactive molecules. Its ability to undergo selective reactions makes it a useful building block in the synthesis of pharmaceuticals.
Industry: In the industrial sector, 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is used in the production of specialty chemicals, including polymers and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the alkyne and silyl groups. The alkyne group can undergo addition reactions, while the silyl group can be involved in substitution reactions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive sites.
Comparison with Similar Compounds
- 2-Propyn-1-ol, 3-(trimethylsilyl)-
- 2-Propyn-1-ol, 3-(phenylsilyl)-
- 2-Propyn-1-ol, 3-(methylphenylsilyl)-
Comparison: 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is unique due to the presence of both dimethyl and phenyl groups attached to the silicon atom. This structural feature imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the phenyl group can enhance the compound’s stability and influence its reactivity in substitution reactions.
Properties
IUPAC Name |
3-[dimethyl(phenyl)silyl]prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFBPKPVZYAKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#CCO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437470 | |
Record name | CTK1D2857 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43019-63-2 | |
Record name | CTK1D2857 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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